molecular formula C10H12O3S B7998104 Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate

Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate

Cat. No.: B7998104
M. Wt: 212.27 g/mol
InChI Key: MCJOECNOUKIFNV-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate: is an organic compound that belongs to the class of thienyl-substituted esters This compound is characterized by the presence of a thienyl ring, which is a sulfur-containing heterocycle, attached to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate involves its interaction with various molecular targets. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

  • Methyl 4-(2-thienyl)-4-oxobutyrate
  • Methyl 4-(3-thienyl)-4-oxobutyrate
  • Methyl 4-(4-thienyl)-4-oxobutyrate

Comparison: Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate is unique due to the presence of the 5-methyl group on the thienyl ring. This structural feature can influence the compound’s reactivity and biological activity. For example, the methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Properties

IUPAC Name

methyl 4-(5-methylthiophen-2-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7-3-5-9(14-7)8(11)4-6-10(12)13-2/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJOECNOUKIFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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